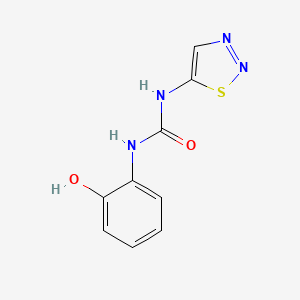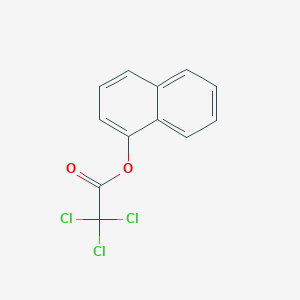
Naphthalen-1-yl 2,2,2-trichloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1-yl 2,2,2-trichloroacetate is an organic compound that belongs to the class of esters It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and trichloroacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl 2,2,2-trichloroacetate typically involves the esterification of naphthalen-1-ol with trichloroacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or phosphorus pentoxide to facilitate the removal of water formed during the reaction. The reaction conditions often include heating the mixture under reflux to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-1-yl 2,2,2-trichloroacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of naphthalen-1-ol and trichloroacetic acid.
Reduction: The trichloroacetate moiety can be reduced to form dichloroacetate or monochloroacetate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the trichloroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Hydrolysis: Naphthalen-1-ol and trichloroacetic acid.
Reduction: Naphthalen-1-yl dichloroacetate or naphthalen-1-yl monochloroacetate.
Substitution: Various substituted naphthalen-1-yl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Naphthalen-1-yl 2,2,2-trichloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Naphthalen-1-yl 2,2,2-trichloroacetate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The trichloroacetate moiety can also undergo metabolic transformations, producing reactive intermediates that can affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-1-yl acetate: Similar structure but lacks the trichloroacetate group.
Naphthalen-1-yl dichloroacetate: Contains two chlorine atoms instead of three.
Naphthalen-1-yl monochloroacetate: Contains one chlorine atom instead of three.
Uniqueness
Naphthalen-1-yl 2,2,2-trichloroacetate is unique due to the presence of the trichloroacetate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications where specific reactivity or biological effects are desired.
Propriétés
Formule moléculaire |
C12H7Cl3O2 |
|---|---|
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
naphthalen-1-yl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C12H7Cl3O2/c13-12(14,15)11(16)17-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
Clé InChI |
APBYRRAYIFRPOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


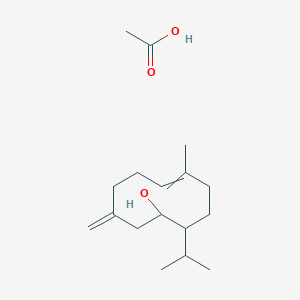

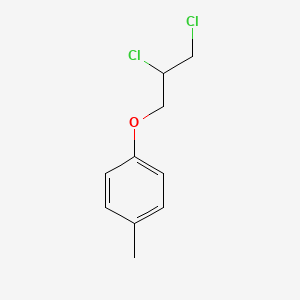
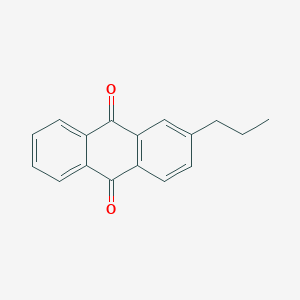
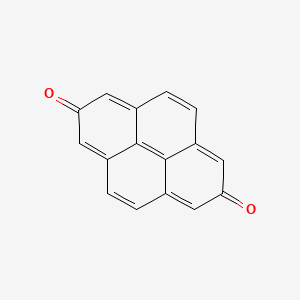
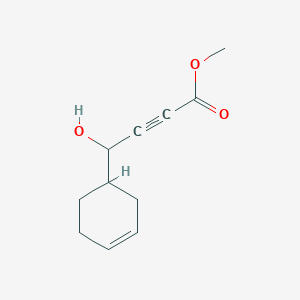
methanone](/img/structure/B14490544.png)

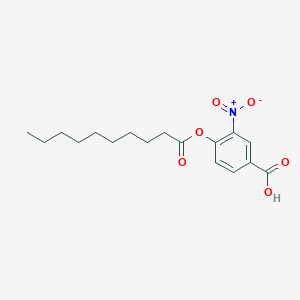
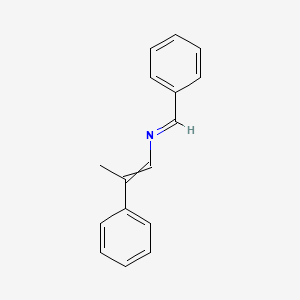

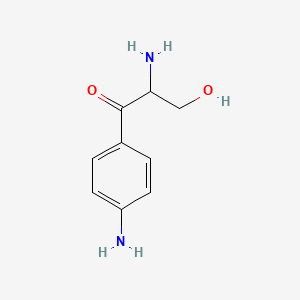
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)
